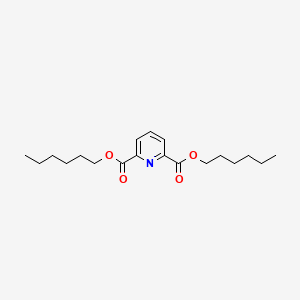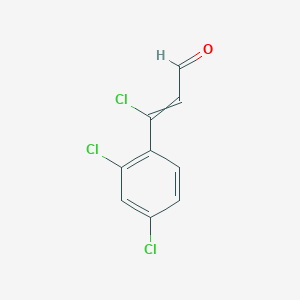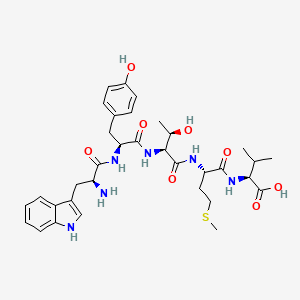
L-Tryptophyl-L-tyrosyl-L-threonyl-L-methionyl-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tryptophyl-L-tyrosyl-L-threonyl-L-methionyl-L-valine is a peptide composed of five amino acids: L-tryptophan, L-tyrosine, L-threonine, L-methionine, and L-valine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-L-tyrosyl-L-threonyl-L-methionyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a suitable host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery.
Análisis De Reacciones Químicas
Types of Reactions
L-Tryptophyl-L-tyrosyl-L-threonyl-L-methionyl-L-valine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase in a polymerase chain reaction (PCR).
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
L-Tryptophyl-L-tyrosyl-L-threonyl-L-methionyl-L-valine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mecanismo De Acción
The mechanism of action of L-Tryptophyl-L-tyrosyl-L-threonyl-L-methionyl-L-valine depends on its specific biological target. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved may include:
Receptors: Binding to cell surface receptors to initiate signaling cascades.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- L-Tryptophyl-L-tyrosyl-L-threonyl-L-methionyl-L-alanine
- L-Tryptophyl-L-tyrosyl-L-threonyl-L-methionyl-L-leucine
- L-Tryptophyl-L-tyrosyl-L-threonyl-L-methionyl-L-isoleucine
Uniqueness
L-Tryptophyl-L-tyrosyl-L-threonyl-L-methionyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct physicochemical properties and biological activities. The presence of L-tryptophan and L-tyrosine residues contributes to its potential interactions with aromatic amino acid-binding sites, while L-threonine, L-methionine, and L-valine provide structural stability and hydrophobic interactions.
Propiedades
Número CAS |
827300-55-0 |
|---|---|
Fórmula molecular |
C34H46N6O8S |
Peso molecular |
698.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C34H46N6O8S/c1-18(2)28(34(47)48)39-31(44)26(13-14-49-4)37-33(46)29(19(3)41)40-32(45)27(15-20-9-11-22(42)12-10-20)38-30(43)24(35)16-21-17-36-25-8-6-5-7-23(21)25/h5-12,17-19,24,26-29,36,41-42H,13-16,35H2,1-4H3,(H,37,46)(H,38,43)(H,39,44)(H,40,45)(H,47,48)/t19-,24+,26+,27+,28+,29+/m1/s1 |
Clave InChI |
GIEFBAZQHXZNET-SBIDANCBSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


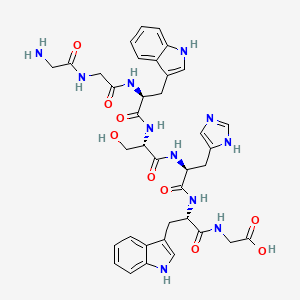


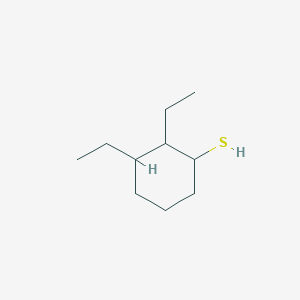
![1-[(Trifluoromethyl)sulfanyl]butan-2-ol](/img/structure/B14223199.png)


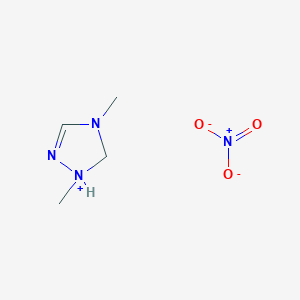
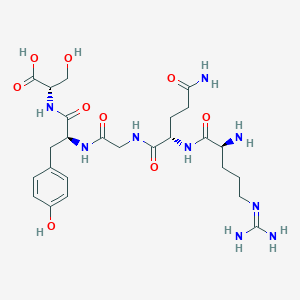
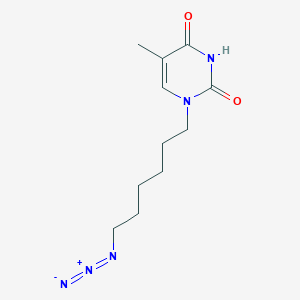
![1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]-](/img/structure/B14223227.png)
